N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide
Overview
Description
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide is a heterocyclic compound that contains both oxadiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of ethanol and water under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the oxadiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an enzyme inhibitor and anticancer agent.
Biological Studies: It exhibits cytotoxic activity against various tumor cell lines.
Materials Science: The unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as thymidylate synthase and histone deacetylase, thereby interfering with cellular processes like DNA synthesis and gene expression . The compound may also interact with signaling pathways, including the NF-kB signaling pathway, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyridine Carboxamides: Compounds with pyridine and carboxamide groups also show comparable chemical reactivity and applications.
Uniqueness
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide is unique due to the combination of the oxadiazole and pyridine rings, which imparts distinct electronic properties and reactivity. This structural uniqueness enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-17-15(21-19-10)12-4-2-3-5-13(12)18-14(20)11-6-8-16-9-7-11/h2-9H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPCCVNMIWFDER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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